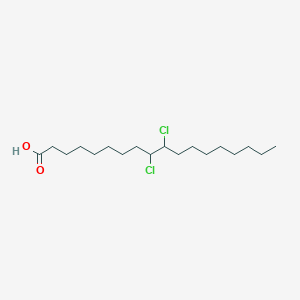

9,10-Dichlorostearic acid

CAS No.: 5829-48-1

Cat. No.: VC1698335

Molecular Formula: C18H34Cl2O2

Molecular Weight: 353.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5829-48-1 |

|---|---|

| Molecular Formula | C18H34Cl2O2 |

| Molecular Weight | 353.4 g/mol |

| IUPAC Name | 9,10-dichlorooctadecanoic acid |

| Standard InChI | InChI=1S/C18H34Cl2O2/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h16-17H,2-15H2,1H3,(H,21,22) |

| Standard InChI Key | IOVDLGFDMIRNLE-UHFFFAOYSA-N |

| SMILES | CCCCCCCCC(C(CCCCCCCC(=O)O)Cl)Cl |

| Canonical SMILES | CCCCCCCCC(C(CCCCCCCC(=O)O)Cl)Cl |

Introduction

Chemical Structure and Properties

9,10-Dichlorostearic acid (CAS: 5829-48-1) is classified as a chlorinated fatty acid with the molecular formula C₁₈H₃₄Cl₂O₂ and a molar mass of 353.37 g/mol . The compound's structure features two chlorine atoms strategically positioned at the 9th and 10th carbon atoms of the stearic acid backbone. This chlorination significantly alters the physical and chemical characteristics of the molecule compared to its non-chlorinated parent compound.

The presence of chlorine atoms creates distinct properties that influence the compound's solubility, reactivity, and biological interactions. These structural modifications are particularly significant as they affect how the molecule interacts with biological membranes and cellular components. The vicinal dichloride configuration (adjacent chlorine atoms) creates a specific stereochemistry that impacts the compound's three-dimensional structure and subsequent biochemical behavior.

Physical and Chemical Properties

The compound typically exists as a solid at room temperature with physical properties that differ from regular stearic acid due to the presence of the chlorine atoms. The chlorination increases the compound's lipophilicity while simultaneously introducing polar characteristics from the electronegative chlorine atoms.

Synthesis Methods

The synthesis of 9,10-dichlorostearic acid can be accomplished through several chemical approaches, with chlorination reactions being the predominant methodology. One common synthesis pathway involves reacting chloroform with a mixture of hydrogen chloride and sodium carbonate, which ultimately produces ethyl linoleate in a subsequent reaction .

Research into the synthesis processes has revealed specific energetic parameters for the reaction mechanisms. The activation energy for the chlorination step has been determined to be approximately 61 kJ/mol, while the dehydroabietic acid hydrolysis step requires 81 kJ/mol . Thermodynamic analysis indicates that the reaction is exothermic and spontaneous at room temperature, with an enthalpy change (ΔH) of -50 kJ/mol .

Biological Activities and Effects

9,10-Dichlorostearic acid demonstrates notable biological activities that have implications for both research applications and toxicological considerations. A significant characteristic of this compound is its antimutagenic properties, suggesting potential applications in cancer prevention research .

Membrane Interactions

One of the most well-documented effects of 9,10-dichlorostearic acid is its ability to disrupt cellular membranes. Studies have shown that the compound can cause membrane damage by inducing leakage of adenosine triphosphate (ATP) from mammalian tumor cells in vitro . This membrane-disrupting capability likely stems from the compound's unique structure, which allows it to intercalate into lipid bilayers and alter membrane fluidity and integrity.

The membrane-disruptive properties result in increased permeability and potential cytotoxic effects, which are significant for understanding both the compound's biological hazards and its potential therapeutic applications. These effects may be influenced by the specific positioning of the chlorine atoms, which likely affect how the molecule aligns within biological membranes.

Metabolism in Human Cells

Research on human cell lines has provided valuable insights into how 9,10-dichlorostearic acid is processed within the human body. Studies using INT 407 and SH-SY5Y cell lines have demonstrated that human cells can incorporate and metabolize this chlorinated fatty acid through several mechanisms .

Incorporation and Metabolic Pathways

Both cell lines studied demonstrated the ability to secrete considerable amounts of dichloromyristic acid into the culture medium, suggesting an active cellular defense mechanism to remove these potentially harmful compounds . This secretion process represents an important detoxification pathway that warrants further investigation for understanding the biological processing of chlorinated pollutants.

Environmental and Toxicological Significance

9,10-Dichlorostearic acid has been identified as part of a recently discovered group of potentially hazardous organochlorine pollutants in the environment . The compound's stability and lipophilic properties allow it to persist in environmental settings and potentially bioaccumulate in organisms.

Research suggests that chlorinated fatty acids, including 9,10-dichlorostearic acid, may act as environmental pollutants with endocrine-disrupting effects. This raises concerns about their potential impact on ecosystems and human health, particularly given their ability to be incorporated into cellular structures and affect membrane integrity.

Despite these concerns, some research has indicated that 9,10-dichlorostearic acid has been shown to be toxicologically safe in rats and rabbits under certain exposure conditions . This apparent contradiction highlights the need for further research to understand the compound's dose-dependent effects and species-specific responses.

Applications and Research Directions

The unique properties of 9,10-dichlorostearic acid have led to various applications across different fields. In synthetic chemistry, it serves as an intermediate in the synthesis of other compounds, particularly ethyl linoleate . The compound's well-characterized chemical behavior makes it valuable for controlled chemical transformations.

In biomedical research, the antimutagenic properties of 9,10-dichlorostearic acid suggest potential applications in cancer prevention strategies . Additionally, its membrane-disrupting capabilities could be leveraged in targeted therapies directed at specific cell types, though such applications would require careful control of dosage and delivery.

Environmental scientists study 9,10-dichlorostearic acid as a model compound for understanding the fate and effects of chlorinated pollutants in ecosystems. The compound can participate in hydrodechlorination reactions, where it can be converted back to stearic acid using hydrogen donors in the presence of catalysts like palladium. These reactions are significant for understanding potential environmental remediation strategies.

Comparison with Related Compounds

9,10-Dichlorostearic acid shares structural similarities with several other fatty acids and chlorinated derivatives, each with distinct characteristics. Understanding these relationships helps contextualize the compound's properties and behavior.

| Compound | Structural Relation to 9,10-Dichlorostearic Acid | Key Differences |

|---|---|---|

| Stearic Acid | Parent compound (no chlorination) | Lacks chlorine atoms; different solubility and membrane interactions |

| Monochlorostearic Acid | Single chlorination instead of double | Less membrane-disruptive; different metabolic fate |

| Dichloropalmitic Acid | Metabolic product with shorter carbon chain | Two fewer carbon atoms; intermediate in metabolism |

| Dichloromyristic Acid | End product of metabolism in human cells | Four fewer carbon atoms; actively secreted from cells |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume